PA-JF646-Nhs
Description
Significance of Advanced Fluorescence Imaging in Biological Research
Fluorescence microscopy has become an indispensable technique in the life sciences, enabling researchers to visualize cellular structures and dynamic processes with high specificity. abcam.combiocompare.com By tagging specific biomolecules with fluorescent probes, scientists can overcome the limitations of traditional light microscopy and observe the intricate workings of cells in real-time. abcam.comwikipedia.org This capability has revolutionized our understanding of fundamental biological processes, from protein trafficking and gene expression to the complex interplay of molecules in disease. wikipedia.orgmerkel.co.il Advanced fluorescence imaging techniques provide enhanced contrast and the ability to detect single molecules, offering unprecedented insights into the molecular mechanisms of life. wikipedia.orgresearchgate.net
Evolution of Fluorescent Probes: From Conventional Dyes to Photoactivatable Janelia Fluors
The journey of fluorescent probes began over a century ago with the synthesis of organic dyes like fluorescein (B123965) and rhodamine. evidentscientific.comthermofisher.com A significant leap forward came with the development of immunofluorescence, which allowed for the specific labeling of cellular components with antibodies tagged with fluorescent dyes. abcam.comevidentscientific.com The discovery and engineering of fluorescent proteins, such as the green fluorescent protein (GFP), further transformed the field by enabling the visualization of proteins in living cells. merkel.co.ilresearchgate.net
More recently, the quest for higher resolution and greater control has led to the development of sophisticated probes, including photoactivatable fluorophores. fluorofinder.comnsf.gov These molecules remain in a non-fluorescent state until they are "switched on" by a specific wavelength of light. nsf.govtocris.com This property is central to super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM). fluorofinder.comfsu.edu
A notable advancement in this area is the creation of Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus. janelia.orgtocris.com These dyes, based on the rhodamine scaffold, offer exceptional brightness and photostability. janelia.orgjanelia.org Scientists engineered these fluorophores by incorporating a four-membered azetidine (B1206935) ring, a chemical modification that significantly enhances their performance. hhmi.org The development of photoactivatable (PA) versions of these dyes, such as PA-JF549 and PA-JF646, has further expanded the toolkit for advanced imaging. nih.govnih.gov
Overview of PA-JF646-Nhs as a Next-Generation Research Tool
This compound is a state-of-the-art photoactivatable fluorescent dye that has emerged as a powerful tool for researchers. tocris.com This compound is initially non-fluorescent but can be activated with light, typically around 365-405 nm, to emit a bright, far-red fluorescence. tocris.comglpbio.com The "Nhs" portion of its name refers to an N-hydroxysuccinimide (NHS) ester, a reactive group that allows the dye to be easily attached to primary amines on proteins and other biomolecules. tocris.comlumiprobe.com
The unique properties of this compound make it particularly well-suited for single-molecule tracking and super-resolution microscopy techniques like PALM. tocris.comglpbio.com Its ability to be precisely controlled by light, combined with the inherent brightness and photostability of the Janelia Fluor scaffold, enables researchers to achieve high-resolution images of cellular structures and track the movement of individual molecules within living cells. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIATAHKOZWKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N5O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Photophysical Properties of Pa Jf646 Nhs
PA-JF646-Nhs possesses a unique set of chemical and photophysical characteristics that are fundamental to its function in advanced microscopy. Initially, the molecule exists in a "caged" or non-fluorescent state. Upon activation with ultraviolet or violet light, it undergoes a chemical transformation that renders it fluorescent. tocris.comglpbio.com
| Property | Value |
| Molecular Formula | C34H31N5O5Si |
| Molecular Weight | 617.74 g/mol |
| Activation Wavelength | ~365 - 405 nm tocris.comglpbio.com |
| Excitation Maximum (post-activation) | ~649 - 651 nm tocris.comglpbio.com |
| Emission Maximum (post-activation) | ~663 - 665 nm tocris.comglpbio.com |
| Reactive Group | N-hydroxysuccinimide (NHS) ester tocris.com |
Mechanism of Photoactivation and Fluorescence
The photoactivation of PA-JF646 involves a light-induced chemical reaction that converts the non-fluorescent molecule into a highly fluorescent one. The parent Janelia Fluor dyes, like JF646, are based on a rhodamine structure which is modified to enhance brightness and photostability. janelia.orgjanelia.org In the photoactivatable versions, a "caging" group is attached to the fluorophore, which prevents it from fluorescing. For PA-JF dyes, this is often achieved using a diazoketone group. nih.govgoogle.com
When illuminated with a specific wavelength of light (e.g., 405 nm), this caging group is cleaved, "uncaging" the fluorophore and allowing it to absorb and emit light. tocris.comnih.gov This process is irreversible and results in a molecule with the excellent photophysical properties of the parent JF646 dye, including high brightness and photostability. nih.gov Interestingly, the efficiency of this photoconversion can be substantially improved when the dye is conjugated to a protein. tocris.comglpbio.com
Synthesis and Labeling Chemistry
The synthesis of PA-JF646 involves modifying the core JF646 dye. While the parent JF dyes are fully N-alkylated rhodamines, a caging strategy using oxalyl chloride and diazomethane (B1218177) has been employed to create their photoactivatable counterparts. google.com
The key to its utility in biological research lies in the N-hydroxysuccinimide (NHS) ester group. tocris.com NHS esters are highly reactive towards primary amines, which are commonly found on the surface of proteins, particularly on the side chains of lysine (B10760008) residues and at the N-terminus. lumiprobe.comglenresearch.comnih.gov This reactivity allows for the straightforward covalent labeling of target proteins and other biomolecules. lumiprobe.com
The labeling reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.3-8.5) to ensure that the primary amines are deprotonated and available for reaction. lumiprobe.comfluidic.com The NHS ester reacts with the amine to form a stable amide bond, securely attaching the PA-JF646 fluorophore to the biomolecule of interest. thermofisher.com
Applications of Pa Jf646 Nhs in Super Resolution Microscopy Techniques
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)
PA-JF646-Nhs is a photoactivatable fluorescent dye specifically designed for super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). medchemexpress.commedchemexpress.com Initially non-fluorescent, the dye can be activated with ultraviolet light (typically around 365-405 nm) to a state that fluoresces intensely in the far-red spectrum. medchemexpress.comglpbio.com This allows for the sequential activation and localization of individual molecules, which is the fundamental principle of PALM and STORM. The N-hydroxysuccinimide (NHS) ester group allows for the covalent labeling of primary amine groups on proteins and other biomolecules. rndsystems.comtocris.com
The core advantages of this compound in these applications include its high photon output and photostability after activation, which lead to better localization precision. Furthermore, its far-red emission is beneficial for reducing background autofluorescence from the cellular environment. Upon conjugation to proteins, the photoconversion efficiencies of this compound have been observed to improve substantially, coupled with low background staining. glpbio.comrndsystems.com
Table 1: Photophysical Properties of this compound
| Property | Value | Source(s) |
| Activation Wavelength | ~365 - 405 nm | medchemexpress.comglpbio.comrndsystems.com |
| Excitation Maximum (post-activation) | ~649 - 651 nm | glpbio.comrndsystems.comtocris.com |
| Emission Maximum (post-activation) | ~663 - 665 nm | glpbio.comrndsystems.comtocris.com |
| Reactive Group | NHS ester | rndsystems.comtocris.com |
| Target Functional Group | Primary amines | rndsystems.comtocris.com |
This compound is particularly well-suited for live-cell single-particle tracking PALM (sptPALM). medchemexpress.comglpbio.comrndsystems.comtocris.comtargetmol.com This technique allows for the observation of the movement of individual molecules within a living cell over time. The ability to sparsely activate this compound molecules ensures that only a few molecules are fluorescent at any given moment, allowing their individual trajectories to be tracked without overlap.
A significant research application of this compound is in two-color sptPALM experiments. glpbio.comrndsystems.com In such studies, this compound can be paired with another photoactivatable dye, such as PA Janelia Fluor® 549, to simultaneously track two different molecular species. glpbio.comrndsystems.com This has been instrumental in studying protein-protein interactions and the dynamics of complex cellular machinery. For instance, researchers have used this approach to visualize the binding of transcription factors to mitotic chromosomes in living cells. tocris.com The cell-permeable nature of the dye facilitates the labeling of intracellular targets in live-cell imaging. glpbio.com
In addition to live-cell applications, this compound is extensively used in fixed-cell PALM to obtain high-resolution structural images. medchemexpress.comglpbio.comrndsystems.comtocris.comtargetmol.com After fixing the cells, which preserves the cellular architecture, researchers can label specific proteins with this compound. The photoactivation and localization process is then carried out to reconstruct a detailed image of the distribution of the labeled protein, far exceeding the diffraction limit of conventional microscopy.
Two-color imaging in fixed cells is also a key application. For example, this compound has been used in combination with photoconvertible fluorescent proteins like mEos3.2. In one study, histone H2B was labeled with a PA-JF646-HaloTag ligand while the mutant Huntingtin protein was fused to mEos3.2, enabling simultaneous super-resolution imaging of both nuclear structure and protein aggregates within the same fixed cell.
Stimulated Emission Depletion (STED) Microscopy
While the parent fluorophore, Janelia Fluor 646, is suitable for Stimulated Emission Depletion (STED) microscopy due to its photophysical properties in the far-red spectrum, the photoactivatable version, this compound, is not typically employed in this technique. bio-techne.comtocris.com STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation spot with a depletion laser, rather than through stochastic photoactivation of individual molecules. bio-techne.com Therefore, the photoactivatable nature of this compound does not offer a functional advantage for the STED imaging modality.
Structured Illumination Microscopy (SIM)
Structured Illumination Microscopy (SIM) is a super-resolution technique that uses spatially structured patterns of illumination to achieve a two-fold improvement in resolution compared to conventional widefield microscopy. nih.govnih.gov This method does not rely on the photoactivation of fluorophores. A review of the available research indicates that while SIM is a powerful tool for live-cell imaging, there is no evidence to suggest the specific use of this compound for this application. nih.govnih.govlight-am.comtudelft.nlresearchgate.net The design of this compound as a photoactivatable probe is tailored for localization-based techniques like PALM and STORM.
Quantitative Single-Molecule Localization Microscopy (SMLM)
This compound is a valuable tool for quantitative Single-Molecule Localization Microscopy (SMLM), a category that includes PALM and STORM. rndsystems.comtocris.com The quantitative power of SMLM lies in its ability to provide information beyond just the location of molecules, such as protein copy numbers, clustering characteristics, and dynamic tracking. nih.govnih.gov
The properties of this compound—notably its distinct on/off states and high photon budget—are critical for the accurate counting and localization of single molecules, which is the basis of quantitative SMLM. rndsystems.com Its application in sptPALM is a direct form of quantitative microscopy, where the diffusion coefficients and binding kinetics of single molecules are measured. tocris.com Research on topics such as the heterogeneity in DNA damage response and the dynamics of transcription factor binding has utilized this compound to gain quantitative insights at the single-molecule level. tocris.com
Pa Jf646 Nhs in Unraveling Cellular Dynamics and Structures
Single-Molecule Tracking in Live Cells
PA-JF646-Nhs is particularly well-suited for single-molecule tracking (SMT) in live cells, a technique that allows for the observation of individual protein movements and interactions in their native environment. hubspotusercontent40.net The photoactivatable nature of this compound, meaning it remains non-fluorescent until activated by a specific wavelength of light, enables researchers to control the density of fluorescent molecules, which is crucial for resolving individual particles. medchemexpress.commedchemexpress.com This fluorophore can be conjugated to proteins of interest through self-labeling tag systems like HaloTag and SNAP-tag, providing a versatile method for live-cell labeling. tocris.combio-techne.combiorxiv.org The superior brightness and photon counts of PA-JF646 compared to fluorescent proteins allow for longer observation times and more precise localization of individual molecules. biorxiv.orgjanelia.org
Investigating Protein Dynamics and Diffusion
Single-particle tracking with this compound allows for the detailed investigation of protein dynamics, including their movement and diffusion characteristics within the cell. By tracking the trajectories of individual molecules over time, researchers can calculate key parameters such as diffusion coefficients, which provide insights into the local environment and interaction states of the protein. janelia.org For instance, studies have utilized PA-JF646 to track the movement of membrane proteins, revealing heterogeneities in their diffusion patterns. janelia.org This high-density mapping of single-molecule trajectories provides a wealth of information that is not attainable through traditional ensemble measurements. janelia.org The high photostability of PA-JF646 allows for tracking individual proteins for extended periods, on the order of 10-15 seconds under ideal conditions. tocris.com
Analysis of Transcription Factor Binding and Nuclear Processes
Understanding the dynamics of transcription factors (TFs) is fundamental to deciphering gene regulation. Single-molecule tracking using this compound has proven invaluable in studying the binding kinetics of TFs to DNA in living cells. nih.govepfl.ch By labeling TFs with PA-JF646 through tags like HaloTag or SNAP-tag, researchers can directly visualize and quantify their binding and unbinding events at specific sites on the chromatin. biorxiv.orgnih.gov This approach allows for the determination of crucial parameters such as residence times and the fraction of bound molecules, providing a quantitative understanding of how TFs search for and interact with their targets. nih.gov For example, a study utilized a two-color single-particle tracking photoactivated localization microscopy (sptPALM) approach to simultaneously track the transcription factor Sox2 labeled with PA-JF549 and histone H2B labeled with PA-JF646 in live embryonic stem cells. biorxiv.org This allowed the researchers to correlate the movement of Sox2 with chromatin, revealing insights into its exploratory behavior. biorxiv.org
Table 1: Research Findings on Single-Molecule Tracking with this compound
| Application Area | Protein/Process Studied | Key Findings |
| Protein Dynamics | Membrane Proteins (e.g., VSVG, Gag) | Spatially resolved maps of diffusion coefficients revealed dynamic heterogeneities in cell membranes. janelia.org |
| Nuclear Processes | Transcription Factor Sox2 and Histone H2B | Simultaneous two-color tracking demonstrated the colocalization of Sox2 trajectories with chromatin, providing insights into transcription factor searching mechanisms. biorxiv.org |
| General Protein Tracking | Recombinant proteins | The high photostability of PA-JF646 allowed for tracking of single molecules for approximately 10-15 seconds. tocris.com |
High-Resolution Imaging of Subcellular Organelles and Components
The exceptional brightness and photoswitching properties of this compound make it an excellent candidate for super-resolution imaging techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). These methods bypass the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.
Chromatin Architecture and Transposase-Accessible Chromatin (ATAC-SMLM)
This compound has been employed in advanced imaging techniques to study the intricate organization of chromatin. One such method is Assay for Transposase-Accessible Chromatin with single-molecule localization microscopy (ATAC-SMLM), which maps regions of open, accessible chromatin. nih.gov In this technique, a transposase inserts synthetic DNA containing a label that can be subsequently visualized. While one study noted that a spontaneously blinking dye, JF635b-NHS, yielded a higher number of localizations per cell compared to this compound in ATAC-SMLM, the use of this compound in this context highlights its application in probing the fine structure of the genome. nih.gov These super-resolution approaches are crucial for understanding how chromatin organization influences gene regulation. nih.govnih.gov
Cytoskeletal Dynamics (e.g., F-actin visualization)
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), plays a critical role in numerous cellular processes. nih.gov Visualizing the fine details of this network is essential for understanding its function. While direct live-cell imaging of F-actin dynamics with this compound is an area of ongoing development, the parent fluorophore, Janelia Fluor 646, has been successfully used for this purpose. tocris.com Phalloidin, a toxin that specifically binds to F-actin, can be conjugated to Janelia Fluor 646 to provide high-contrast staining of actin filaments in fixed and permeabilized cells. tocris.com This approach is widely used in confocal and super-resolution microscopy to visualize the detailed architecture of the actin cytoskeleton. tocris.com The development of cell-permeable probes for live-cell F-actin imaging is an active area of research. cytoskeleton.comcytoskeleton.com
Table 2: Applications of this compound in High-Resolution Imaging
| Subcellular Component | Imaging Technique | Research Focus |
| Chromatin | ATAC-SMLM | Mapping of transposase-accessible (open) chromatin regions at the nanoscale. nih.gov |
| Cytoskeleton (F-actin) | Confocal/Super-resolution Microscopy (using JF646-Phalloidin) | Visualization of the detailed architecture of filamentous actin in fixed cells. tocris.com |
Multiplexed Imaging Strategies with Other Fluorophores
A significant advantage of this compound is its compatibility with multiplexed imaging, allowing for the simultaneous visualization of multiple cellular components. tocris.combio-techne.comglpbio.com Its distinct spectral properties enable it to be used in combination with other fluorophores with minimal spectral overlap. A prime example is its use with PA-Janelia Fluor 549 (PA-JF549) for two-color sptPALM in live cells. tocris.combiorxiv.orgglpbio.com In a notable study, researchers used PA-JF549 to label the transcription factor Sox2 and PA-JF646 to label histone H2B. biorxiv.org By using a single activation wavelength (405 nm) for both photoactivatable dyes, they were able to simultaneously track the dynamics of both proteins, providing direct evidence of their interactions within the nucleus. biorxiv.org This capability is crucial for dissecting complex cellular processes that involve the interplay of multiple molecular players. The development of photoactivatable Janelia Fluor dyes has been instrumental in enabling such sophisticated multicolor single-particle tracking experiments. biorxiv.orgbiorxiv.orgbiorxiv.org
Table 3: Multiplexed Imaging with this compound
| Fluorophore Combination | Imaging Technique | Application Example |
| This compound and PA-JF549-Nhs | Two-color sptPALM | Simultaneous tracking of histone H2B (labeled with PA-JF646) and transcription factor Sox2 (labeled with PA-JF549) in live cells. biorxiv.org |
Comparative Analysis and Future Directions
Advantages of PA-JF646-Nhs Over Traditional Fluorophores and Photoactivatable Dyes
This compound, a member of the Janelia Fluor (JF) dye family, offers significant advantages over conventional fluorophores and earlier photoactivatable dyes, primarily in the realms of brightness, photostability, and suitability for live-cell imaging. springernature.com
Initially, this compound is non-fluorescent until it is activated by a specific wavelength of light (typically 365 nm or 405 nm). medchemexpress.com This "off-on" switching mechanism provides a high signal-to-noise ratio, as the fluorescence signal is only generated from a sparse subset of molecules at any given time, a fundamental requirement for single-molecule localization microscopy (SMLM) techniques like photoactivated localization microscopy (PALM). medchemexpress.comrndsystems.com This contrasts with traditional "always-on" fluorophores, where high labeling densities lead to overlapping signals that obscure fine structural details.
A key innovation in the Janelia Fluor dyes, including this compound, is the replacement of traditional N,N-dimethylamino substituents with four-membered azetidine (B1206935) rings. nih.gov This structural modification significantly enhances the quantum efficiency and photon yield of the dye. nih.gov Consequently, once activated, this compound is exceptionally bright and photostable, allowing for longer imaging times and the acquisition of more photons per molecule. springernature.com This leads to higher localization precision in super-resolution imaging. biorxiv.org
Compared to many other photoactivatable dyes, this compound exhibits low background staining and its cell permeability makes it highly suitable for live-cell imaging. glpbio.com Furthermore, upon conjugation to proteins, the efficiency of its photoconversion is substantially improved. rndsystems.com
| Feature | This compound | Traditional Fluorophores (e.g., FITC, TRITC) |
|---|---|---|
| Mode of Action | Photoactivatable ('Off' to 'On' state) medchemexpress.com | Constitutively Fluorescent ('Always On') |
| Super-Resolution Compatibility | Excellent for SMLM (e.g., PALM, sptPALM) medchemexpress.com | Limited (suitable for techniques like SIM) thermofisher.com |
| Signal-to-Noise Ratio | High due to controlled activation biorxiv.org | Lower due to background fluorescence |
| Photostability | High springernature.com | Variable, often prone to photobleaching |
| Brightness (Quantum Yield) | High nih.gov | Variable |
| Live-Cell Imaging | Well-suited, cell-permeable glpbio.com | Can be used, but phototoxicity can be a concern |
Integration with Emerging Microscopy and Labeling Technologies
The utility of this compound is significantly amplified through its compatibility with advanced microscopy and protein labeling technologies. Its NHS (N-hydroxysuccinimide) ester reactive group allows for straightforward conjugation to primary amines on target proteins. medchemexpress.com
A powerful strategy for specific intracellular labeling involves the use of self-labeling protein tags like HaloTag® and SNAP-tag®. biorxiv.org The NHS ester of PA-JF646 can be converted into a substrate for these tags, enabling the precise attachment of the fluorophore to a protein of interest that has been genetically fused to the tag. medchemexpress.commedchemexpress.com This combination of genetic specificity with the superior photophysical properties of a synthetic dye is a major advantage over using fluorescent proteins alone. nih.gov
This compound is particularly well-suited for single-particle tracking (SPT) experiments, specifically live-cell sptPALM (single-particle tracking Photoactivated Localization Microscopy). medchemexpress.commedchemexpress.com The ability to control the activation of a small number of molecules allows for the tracking of individual protein movements over time, providing insights into dynamic cellular processes. biorxiv.org Furthermore, it can be multiplexed with other photoactivatable dyes, such as PA Janelia Fluor 549, for two-color sptPALM experiments in living cells. rndsystems.com
The high photon output and photostability of this compound also make it a valuable probe for other super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy. tocris.combio-techne.com
| Technique | Role of this compound | Key Advantage |
|---|---|---|
| PALM/sptPALM | Photoactivatable probe for single-molecule localization and tracking. medchemexpress.com | Controlled activation for high-density labeling and temporal separation of signals. biorxiv.org |
| dSTORM | Blinking fluorophore for stochastic reconstruction. tocris.com | High brightness and photostability for precise localization. nih.gov |
| STED | Fluorescent probe for stimulated emission depletion. bio-techne.com | Resistance to high laser powers used for depletion. |
| HaloTag®/SNAP-tag® Labeling | Ligand for specific protein labeling. medchemexpress.com | Combines genetic specificity with superior dye photophysics. biorxiv.org |
Remaining Challenges and Opportunities in Probe Development for Advanced Imaging
Despite the significant advancements offered by probes like this compound, several challenges and opportunities remain in the field of fluorescent probe development for advanced imaging.
One ongoing challenge is the development of brighter and more photostable fluorophores across the entire spectral range, particularly in the far-red and near-infrared regions, to enable deeper tissue imaging with reduced phototoxicity. youtube.com While this compound operates in the far-red spectrum, pushing emission wavelengths further into the infrared would be highly beneficial. nih.gov
Another area of active research is the creation of probes with improved water solubility and reduced aggregation tendencies, which can be problematic during labeling procedures. acs.org While this compound performs well, the development of dyes with hydrophilic caging groups is a promising strategy to further mitigate these issues. acs.org
The development of multimodal probes that can be used across different imaging platforms (e.g., fluorescence microscopy and MRI) is another exciting frontier. icmab.es Additionally, there is a need for more sophisticated photoactivatable systems with lower activation energy requirements to minimize potential phototoxicity, especially in long-term live-cell imaging experiments. ethz.ch The creation of probes that can report on their local environment, such as pH or ion concentration, at the super-resolution level also presents a significant opportunity. utsouthwestern.edusciencedaily.com
| Area of Development | Objective | Potential Impact |
|---|---|---|
| Spectral Range Extension | Develop brighter, more photostable probes in the near-infrared. youtube.com | Deeper tissue imaging, reduced phototoxicity. |
| Improved Physicochemical Properties | Enhance water solubility and reduce aggregation. acs.org | More reliable and efficient labeling protocols. |
| Multimodal Probes | Create probes detectable by multiple imaging modalities (e.g., fluorescence and MRI). icmab.es | Correlative imaging to link cellular and anatomical information. |
| Environmentally Sensitive Probes | Design probes that report on local biochemical environments (e.g., pH, polarity). utsouthwestern.edusciencedaily.com | Functional imaging at the nanoscale. |
Potential for Novel Biological Discoveries Driven by Enhanced Imaging Capabilities
The enhanced imaging capabilities afforded by probes like this compound are poised to drive numerous novel biological discoveries. By enabling the visualization of cellular structures and processes with unprecedented detail, these advanced tools are transforming our understanding of fundamental biology.
The ability to perform single-molecule tracking with high precision allows researchers to study the dynamics of individual proteins in their native cellular environment. biorxiv.org This can reveal transient interactions, conformational changes, and diffusion dynamics that are averaged out in conventional ensemble measurements. For example, sptPALM with this compound can be used to visualize transcription factor binding on mitotic chromosomes. rndsystems.com
Super-resolution imaging with probes like this compound can elucidate the precise organization of protein complexes and subcellular structures that were previously unresolvable. thermofisher.com This is critical for understanding the molecular architecture of synapses, the organization of the cytoskeleton, and the distribution of receptors on the cell surface.
In the context of disease, these advanced imaging techniques can provide new insights into the pathological mechanisms of cancer, neurodegenerative disorders, and infectious diseases. sciencedaily.com For instance, they can be used to study the aggregation of proteins in neurodegenerative diseases or the interactions between viral and host proteins during infection.
Ultimately, the continued development and application of advanced fluorescent probes like this compound will undoubtedly lead to a deeper and more dynamic understanding of the complex molecular machinery that governs life. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing PA-JF646-NHS with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow established NHS-ester conjugation protocols, including stoichiometric control of reactants (e.g., PA-JF646 amine derivatives and NHS-activated linkers). Purification via reversed-phase HPLC with mass spectrometry validation is critical for confirming molecular weight and purity . For reproducibility, document reaction conditions (pH, temperature, solvent ratios) and adhere to NIH guidelines for preclinical reporting, including raw data deposition in supplementary materials .
Q. Which characterization techniques are optimal for verifying the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm covalent bonding between PA-JF646 and the NHS ester.
- UV-Vis spectroscopy to validate fluorophore integrity (e.g., absorbance peaks for JF646).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
Raw data should be archived with metadata (instrument parameters, calibration standards) to facilitate peer validation .
Q. How can researchers ensure this compound stability in aqueous buffers during kinetic studies?
- Methodological Answer : Conduct stability assays under varying pH (6.5–8.5), temperature (4°C–37°C), and buffer compositions (e.g., PBS vs. HEPES). Use HPLC to monitor hydrolysis rates over time. Include negative controls (e.g., NHS esters without fluorophores) to distinguish degradation pathways. Data contradictions across studies may arise from buffer additives (e.g., azides); report all variables explicitly .
Advanced Research Questions
Q. How should researchers resolve conflicting data on this compound reactivity across different protein conjugation studies?
- Methodological Answer : Analyze discrepancies through:
- Controlled variable testing : Compare reaction conditions (e.g., protein concentration, molar ratios, incubation time).
- Cross-validation : Replicate experiments using orthogonal techniques (e.g., fluorescence correlation spectroscopy vs. SDS-PAGE).
- Error source identification : Assess instrument calibration, batch-to-batch reagent variability, and quenching efficiency . Publish raw datasets and statistical uncertainty calculations to enable meta-analyses .
Q. What experimental designs are recommended to optimize this compound labeling efficiency in live-cell imaging?
- Methodological Answer : Implement a factorial design to test:
- Concentration gradients (1–100 µM this compound).
- Incubation times (5–60 minutes).
- Cell permeability enhancers (e.g., saponin vs. digitonin).
Use confocal microscopy to quantify signal-to-noise ratios and nonspecific binding. For rigor, pre-register hypotheses and analysis pipelines to avoid confirmation bias .
Q. What are best practices for documenting and sharing this compound-related research data to meet FAIR principles?
- Methodological Answer :
- Metadata standardization : Include synthesis dates, storage conditions, and lot numbers.
- Repository selection : Deposit in discipline-specific repositories (e.g., Zenodo for fluorophore studies) or general platforms (Figshare) with DOI assignment.
- Data availability statements : Clearly outline access restrictions or embargo periods in publications .
Tables for Quick Reference
Table 1 : Key Parameters for this compound Conjugation Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
